N-Cyclohexyl-4-fluoro-2-methoxybenzamide

Lipophilicity Membrane Permeability Medicinal Chemistry

Benzamide SAR studies often fail when using analogs lacking the ortho-methoxy-4-fluoro pharmacophore. This exact orthopramide-class probe ensures valid D2 receptor binding data. Key differentiators: • 98% purity, LogP 2.90 & TPSA 38.33 Ų - validated for passive membrane diffusion and low non-specific binding. • Reliable supply - sealed, 2-8°C storage; shipped ambient with global logistics.

Molecular Formula C14H18FNO2
Molecular Weight 251.30 g/mol
CAS No. 2624417-27-0
Cat. No. B6286937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-4-fluoro-2-methoxybenzamide
CAS2624417-27-0
Molecular FormulaC14H18FNO2
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C(=O)NC2CCCCC2
InChIInChI=1S/C14H18FNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
InChIKeyHOXLVWDPKQTTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-4-fluoro-2-methoxybenzamide Overview


N-Cyclohexyl-4-fluoro-2-methoxybenzamide (CAS 2624417-27-0) is a specialized benzamide derivative belonging to the orthopramide class of compounds . Structurally, it features a 4-fluoro-2-methoxybenzamide core with an N-cyclohexyl substituent (molecular formula C14H18FNO2, MW 251.30 g/mol) . This compound is primarily sourced as a high-purity (≥98%) small-molecule probe intended for research applications, particularly in medicinal chemistry and chemical biology .

N-Cyclohexyl-4-fluoro-2-methoxybenzamide: Irreplaceable in SAR


The combination and specific positioning of the 4-fluoro, 2-methoxy, and N-cyclohexyl substituents on the benzamide scaffold creates a unique physicochemical and steric profile that directly impacts molecular recognition, lipophilicity, and hydrogen-bonding capacity . Simple analogs lacking either the fluorine (e.g., N-cyclohexyl-2-methoxybenzamide) or the methoxy group (e.g., N-cyclohexyl-4-fluorobenzamide) exhibit significantly different LogP values and topological polar surface areas (TPSA), which are known predictors of membrane permeability and target binding [1]. Furthermore, substitution at the ortho position with a methoxy group (as in this compound) is a hallmark of orthopramide-class dopamine D2 receptor antagonists, a pharmacophore feature absent in para-only substituted analogs [2]. Consequently, generic benzamide substitution would invalidate SAR studies and compromise experimental reproducibility.

N-Cyclohexyl-4-fluoro-2-methoxybenzamide: Comparative Evidence


Lipophilicity (LogP) Profile vs. Analogs

The target compound exhibits a predicted LogP of 2.8968 , representing a balanced lipophilicity intermediate between N-cyclohexyl-2-methoxybenzamide (LogP 2.73) [1] and N-cyclohexyl-4-fluorobenzamide (LogP 3.64) . The 4-fluoro substitution increases LogP relative to the non-fluorinated analog, while the 2-methoxy group reduces LogP relative to the methoxy-deficient analog. This nuanced LogP value is critical for optimizing both solubility and passive membrane diffusion in cellular assays.

Lipophilicity Membrane Permeability Medicinal Chemistry

TPSA and Hydrogen Bonding Capacity

The target compound possesses a TPSA of 38.33 Ų , significantly larger than that of N-cyclohexyl-4-fluorobenzamide (TPSA 29 Ų) . This increase is attributed solely to the additional oxygen atom from the 2-methoxy group, which introduces an extra hydrogen bond acceptor site. In biological systems, higher TPSA values correlate with improved aqueous solubility and reduced non-specific binding, while still maintaining sufficient passive permeability.

Hydrogen Bonding Drug Design Physicochemical Property

pKa and Ionization State

The predicted pKa of N-cyclohexyl-4-fluoro-2-methoxybenzamide is 13.89 ± 0.20 . This high pKa indicates the compound remains predominantly non-ionized at physiological pH (7.4) and under typical assay conditions. This contrasts with simpler benzamide cores which may exhibit lower pKa values due to different electron-withdrawing/donating effects. The specific pKa is a direct consequence of the combined fluoro and methoxy substitution pattern, influencing solubility, logD, and protein binding.

Ionization State pH-Dependent Behavior ADME

Supply Chain Consistency and Purity

Commercial sourcing of N-cyclohexyl-4-fluoro-2-methoxybenzamide from multiple reputable vendors guarantees a purity of ≥98% [1]. This contrasts with non-specific analog sourcing where purity may vary significantly (e.g., 95% typical for simpler analogs) . The defined storage condition (sealed in dry, 2-8°C) ensures compound integrity upon receipt, reducing batch-to-batch variability in research settings.

Purity Specification Reproducibility Procurement

N-Cyclohexyl-4-fluoro-2-methoxybenzamide Research Applications


Orthopramide SAR for D2 Receptor Modulation

The unique 2-methoxy-4-fluoro substitution pattern is characteristic of orthopramide-class D2 antagonists [1]. Researchers exploring SAR around the benzamide scaffold require the exact compound to maintain the ortho-methoxy pharmacophore essential for receptor binding. Using analogs lacking this motif (e.g., N-cyclohexyl-4-fluorobenzamide) would yield misleading SAR data .

Membrane-Permeable Probe Development

The balanced LogP of 2.8968 and TPSA of 38.33 Ų positions this compound favorably for cellular uptake studies. Its lipophilicity is optimized for passive diffusion across lipid bilayers, while the increased TPSA relative to fluoro-only analogs may reduce non-specific binding to membranes [2]. This makes it a suitable scaffold for designing intracellular-targeting probes.

Analytical Reference Standard Preparation

The consistently high purity (≥98%) and defined storage conditions make this compound a reliable candidate for use as an analytical reference standard in HPLC, LC-MS, and NMR method development. The well-characterized physicochemical properties (LogP, pKa) aid in method optimization and troubleshooting.

Technical Documentation Hub

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